![molecular formula C8H8ClN3O B14058293 Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]- CAS No. 5315-85-5](/img/structure/B14058293.png)
Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]- is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydrazinecarboxamide group attached to a 2-chlorophenylmethylene moiety, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]- typically involves the reaction of hydrazinecarboxamide with 2-chlorobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]- may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental regulations. Industrial production methods often incorporate advanced techniques such as automated reactors and in-line monitoring to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions may yield hydrazine derivatives or other reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]- include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]- depend on the specific reaction type. For example, oxidation may yield chlorinated oxides, while reduction may produce hydrazine derivatives. Substitution reactions can result in a wide range of substituted hydrazinecarboxamides.
科学研究应用
Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]- has numerous scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]- involves its interaction with molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]-N-(2,4-dimethylphenyl): A similar compound with additional methyl groups, which may alter its chemical and biological properties.
Hydrazinecarboxamide, N-(3-chlorophenyl)-2-[(1-methyl-1H-pyrrol-2-yl)methylene]: Another related compound with a different substituent, affecting its reactivity and applications.
Uniqueness
Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]- is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its combination of a hydrazinecarboxamide group with a 2-chlorophenylmethylene moiety makes it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
5315-85-5 |
|---|---|
分子式 |
C8H8ClN3O |
分子量 |
197.62 g/mol |
IUPAC 名称 |
[(2-chlorophenyl)methylideneamino]urea |
InChI |
InChI=1S/C8H8ClN3O/c9-7-4-2-1-3-6(7)5-11-12-8(10)13/h1-5H,(H3,10,12,13) |
InChI 键 |
UCORKYYVARLZQL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C=NNC(=O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


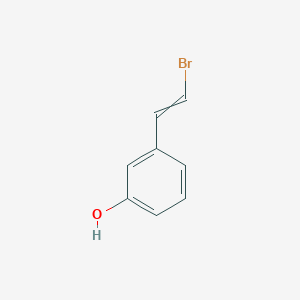

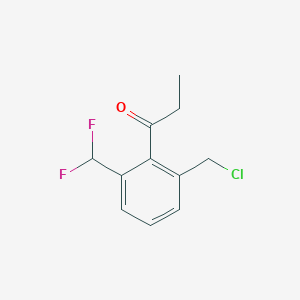


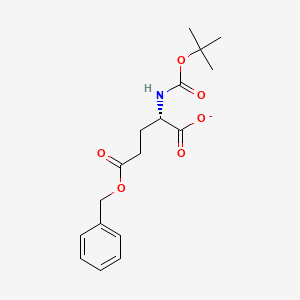
![Methyl 3-[4-(hydrazinylidenemethyl)phenyl]prop-2-enoate](/img/structure/B14058245.png)

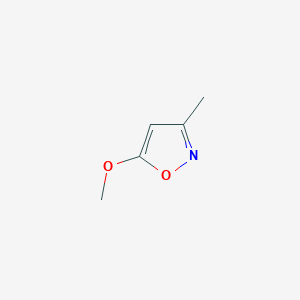

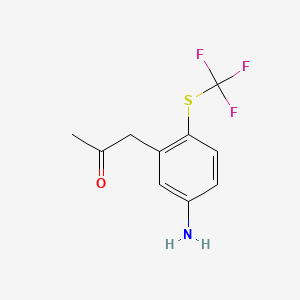
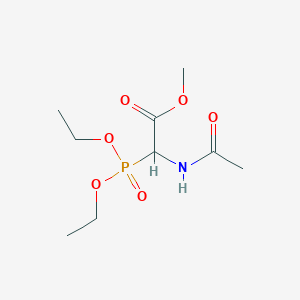
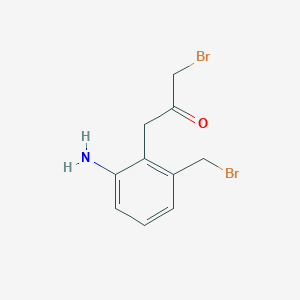
![tert-butyl 8-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B14058277.png)
